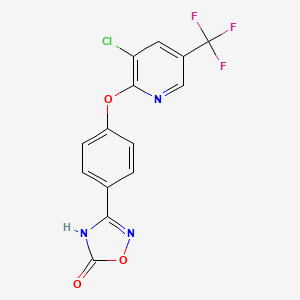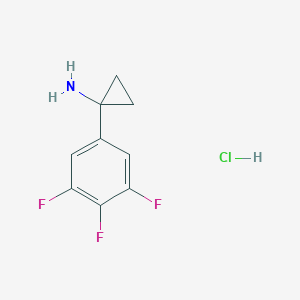
1-(3,4,5-Trifluorophenyl)cyclopropan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3,4,5-Trifluorophenyl)cyclopropan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2503207-41-6 . It has a molecular weight of 223.63 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H8F3N.ClH/c10-6-3-5(9(13)1-2-9)4-7(11)8(6)12;/h3-4H,1-2,13H2;1H . This indicates that the molecule consists of a cyclopropane ring with an amine group and a trifluorophenyl group attached to it .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 . It has a boiling point of 213.9±40.0 °C at 760 mmHg . The compound is a powder at room temperature .Applications De Recherche Scientifique
Synthesis and Characterization of Novel Compounds
The development of novel synthetic methods for β-substituted-trifluoromethyl-ethenes demonstrates the utility of trifluoromethylated compounds in chemical synthesis. Such methods provide access to a variety of compounds under mild conditions, highlighting the importance of trifluorophenyl derivatives in facilitating complex chemical reactions (Meyer & El Qacemi, 2020).
Advances in Catalysis
Research into the metal-free reduction of secondary and tertiary N-phenyl amides showcases the catalytic potential of trifluorophenyl compounds. The use of tris(pentafluorophenyl)boron as a catalyst for hydrosilylation exemplifies the role of fluorinated compounds in enhancing reaction efficiency and selectivity, especially under mild conditions (Chadwick et al., 2014).
Biological Activity Studies
A series of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines demonstrates the biological activity potential of compounds derived from trifluorophenyl cyclopropanes. These studies indicate their significance in the development of new pharmaceuticals with potential antibacterial and cytotoxic properties (Noolvi et al., 2014).
Functional Materials Development
The synthesis of novel fluorinated polyimides from 1,6-bis(4-amino-2-trifluoromethylphenoxy)naphthalene highlights the impact of trifluorophenyl derivatives on materials science. These polyimides exhibit remarkable solubility, thermal stability, and low dielectric constants, making them suitable for advanced material applications (Chung & Hsiao, 2008).
Gas Separation Technologies
Hyperbranched polyimides synthesized using trifluorophenyl derivatives underscore the role of such compounds in enhancing the efficiency of gas separation technologies. These materials offer a unique combination of properties that are critical for high-performance gas separation applications (Fang et al., 2000).
Mécanisme D'action
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .
Propriétés
IUPAC Name |
1-(3,4,5-trifluorophenyl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N.ClH/c10-6-3-5(9(13)1-2-9)4-7(11)8(6)12;/h3-4H,1-2,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLNESRQNABJMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=C(C(=C2)F)F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
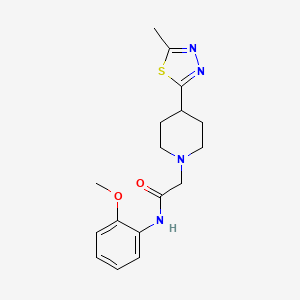
![6-[(4-Fluorobenzyl)thio]benzimidazo[1,2-c]quinazoline](/img/structure/B2603810.png)
![(2S)-2-[(6-Chloropyridine-3-carbonyl)amino]-2-phenylacetic acid](/img/structure/B2603811.png)
![N-[(1R,3S)-3-(Cyanomethyl)cyclopentyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2603812.png)
![(2S)-2-chloro-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B2603815.png)
![N-Ethyl-N-[2-oxo-2-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]ethyl]prop-2-enamide](/img/structure/B2603817.png)
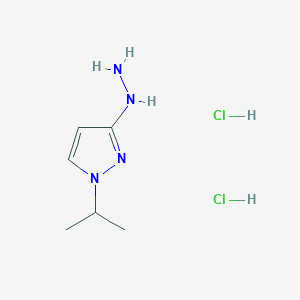

![N'-(6-methoxybenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2603822.png)

![N-[3-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)propyl]prop-2-enamide](/img/structure/B2603827.png)
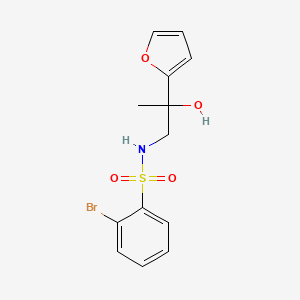
![[4-(4-Methoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B2603829.png)
